Target Selectivity: PHOSPHO1 Inhibition Versus Smoothened Receptor Antagonism
ML086 is explicitly annotated as a PHOSPHO1 inhibitor [1]. This target is entirely distinct from the smoothened (Smo) receptor, which is antagonized by the structurally related comparator SANT-2 (N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide) . The heterocyclic core swap (benzothiazole in ML086 vs. benzimidazole in SANT-2) and the different attachment point of the triethoxybenzamide moiety redirect the primary pharmacological activity from the Hedgehog pathway to phosphatase modulation. Quantitative Smo binding data for SANT-2 (Kd = 12 nM) are absent for ML086, confirming orthogonal target engagement.
| Evidence Dimension | Primary Molecular Target |
|---|---|
| Target Compound Data | PHOSPHO1 inhibitor (no Smo Kd reported) |
| Comparator Or Baseline | SANT-2: Smo antagonist (Kd = 12 nM, Smo binding) |
| Quantified Difference | Target switch from Smo (Hedgehog signaling) to PHOSPHO1 (phosphatase) |
| Conditions | ML086: MeSH annotation based on Bioorg Med Chem Lett 2014. SANT-2: radioligand binding assay against Smo receptor. |
Why This Matters
Procurement for PHOSPHO1-focused research requires ML086; SANT-2 or other benzothiazole amides will not engage PHOSPHO1 and would confound experimental results.
- [1] U.S. National Library of Medicine. ML086 compound. MeSH Supplementary Concept Data, 2025. View Source
